molecular formula C9H6O4 B049086 Ninhydrin CAS No. 485-47-2

Ninhydrin

Cat. No.: B049086
CAS No.: 485-47-2
M. Wt: 178.14 g/mol
InChI Key: FEMOMIGRRWSMCU-UHFFFAOYSA-N
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Description

Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is an organic compound with the formula C₉H₆O₄. It is a white solid that is soluble in ethanol and acetone. This compound is widely used in analytical chemistry for the detection of ammonia and amines. This reaction is particularly useful in forensic science for detecting fingerprints, as the terminal amines of lysine residues in peptides and proteins react with this compound .

Biochemical Analysis

. .

Biochemical Properties

Ninhydrin is used in the this compound test, a chemical test used to check whether a given analyte contains amines or α-amino acids . The amino group of the analyte forms a compound similar to diketohydrin, which has a deep blue color, often referred to as Ruhemann’s purple .

Cellular Effects

, , and an aldehyde along with hydrindantin .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction with the amino group belonging to a free amino acid. This compound behaves as an oxidizing agent in this reaction . The ammonia goes on to react with another this compound molecule to form diketohydrin .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed through the this compound test. The development of a deep blue/violet color indicates the presence of amino acids .

Metabolic Pathways

This compound is involved in the metabolic pathway of amino acid detection. It reacts with the amino group of a free amino acid, causing oxidative deamination .

Transport and Distribution

Given its small size and solubility in ethanol and acetone , it is likely to diffuse freely in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of this compound with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ninhydrin has a wide range of applications in scientific research, including:

Chemistry:

Biology:

    Protein Analysis: this compound is used in the qualitative analysis of proteins.

Medicine:

    Diagnostic Tests: this compound is used in diagnostic tests to detect the presence of amino acids and amines in biological samples.

Industry:

    Forensic Science: this compound is widely used in forensic science for the detection of latent fingerprints on porous surfaces such as paper and cardboard.

Comparison with Similar Compounds

Ninhydrin is unique due to its ability to form highly colored products upon reaction with amino acids and amines. Similar compounds include:

This compound stands out due to its simplicity, ease of use, and the distinct color change it produces, making it a preferred reagent in many analytical applications .

Properties

IUPAC Name

2,2-dihydroxyindene-1,3-dione
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InChI

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H
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InChI Key

FEMOMIGRRWSMCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
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Molecular Formula

C9H6O4
Record name NINHYDRIN
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DSSTOX Substance ID

DTXSID7025716
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Molecular Weight

178.14 g/mol
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Physical Description

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble
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Vapor Pressure

0.00000024 [mmHg]
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CAS No.

485-47-2
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Melting Point

466 to 469 °F (Decomposes) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
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3 g
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50 mL
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tert-Butyl-4-nitrophenyl carbonate
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Synthesis routes and methods II

Procedure details

To a stirred solution of diallyl glutamate (110 mg, 0.42 mmol) and triphosgene (43 mg, 0.14 mmol) in CH2Cl2 (4 mL) at −78° C. was added Et3N (180 μL, 1.3 mmol) in CH2Cl2 (0.8 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The phenylalanine derivative (140 mg, 0.251 mmol) in a solution of CH2Cl2 (1 mL) and Et3N (70 μL, 0.5 mmol) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1) to give 100 mg (57%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin and uv light). 1H-NMR (CDCl3, 300 MHz) δ 7.80-6.95 (13H, aromatics, NHFmoc), 5.98-5.82 (m, 3H, 3-CH2CHCH2), 5.54 (bd, 1H, NHurea), 5.43-5.19 (m, 7H, 3-CH2CHCH2, NHurea), 4.85-4.78 (m, 1H, CH(pheala.)), 4.67-4.50 (m, 9H, 3-CH2CHCH2, CH2(Fmoc), CH(glu.)), 4.28 (t, 1H, CH(Fmoc)), 3.05 (d, 2H, CH2(pheala.)), 2.53-2.33 (m, 2H, CH2(glu.)), 2.25-2.11 and 1.98-1.80 (2m, 2H, CH2(glu.)).
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110 mg
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reactant
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43 mg
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180 μL
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4 mL
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0.8 mL
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140 mg
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70 μL
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1 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of diallyl glutamate (3.96 g, 15 mmol) and triphosgene (1.47 g, 4.95 mmol) in CH2Cl2 (143 mL) at −78° C. was added Et3N (6.4 mL, 46 mmol) in CH2Cl2 (28 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The Lysine derivative (2.6 g, 9.09 mmol) in a solution of CH2Cl2 (36 mL) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1→2:1→AcOEt) to give 4 g (82%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin). 1H-NMR (CDCl3, 300 MHz) δ 5.97-5.84 (m, 3H, 3-CH2CHCH2), 5.50 (bt, 2H, 2NHurea), 5.36-5.20 (m, 6H, 3-CH2CHCH2), 4.81 (bs, 1H, NHBoc), 4.68-4.40 (m, 8H, 3-CH2CHCH2, CH(Lys), CH(glu)), 3.09-3.05 (m, 2H, CH2NHBoc), 2.52-2.39 (m, 2H, CH2(glu.)), 2.25-2.14 and 2.02-1.92 (2m, 2H, CH2(glu.)), 1.87-1.64 (m, 4H, 2CH2(Lys)), 1.51-1.35 (m, 2H, CH2(Lys)), 1.44 (s, 9H, Boc).
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3.96 g
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1.47 g
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6.4 mL
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143 mL
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28 mL
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2.6 g
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36 mL
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Synthesis routes and methods IV

Procedure details

The individual BBM-1675 components show solubility and color reactions similar to each other. For example, they are soluble in chloroform, ethyl acetate, acetone, ethanol and methanol, slightly soluble in benzene and water, and insoluble in n-hexane and carbon tetrachloride. They give positive reactions with ferric chloride, Ehrlich and Tollen's reagents but negative responses in Sakaguchi, ninhydrin and anthrone tests.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ninhydrin
Reactant of Route 2
Ninhydrin
Reactant of Route 3
Ninhydrin
Reactant of Route 4
Ninhydrin
Reactant of Route 5
Ninhydrin
Reactant of Route 6
Ninhydrin
Customer
Q & A

A: Ninhydrin primarily reacts with primary amines, including those found in amino acids, peptides, and proteins. [, , , , , ] This reaction results in the formation of a colored product known as Ruhemann's purple. [, ]

A: this compound undergoes a condensation reaction with the amino group of an amino acid, followed by decarboxylation and hydrolysis. This process ultimately forms Ruhemann's purple, a highly conjugated chromophore responsible for the characteristic purple color observed. [, ]

A: While this compound primarily reacts with primary amines, research shows it can also react with other nitrogen-containing compounds, such as weak-acid dissociable cyanide complexes. [] This reaction also produces a colored product, albeit red instead of purple, enabling cyanide detection in various matrices. [, ]

ANone: The molecular formula of this compound is C9H6O4. Its molecular weight is 178.14 g/mol.

A: While specific spectroscopic data aren't provided in the given papers, researchers commonly employ techniques like UV-Vis, IR, and NMR spectroscopy to characterize this compound and its derivatives. [, ] UV-Vis spectroscopy is particularly useful for monitoring the formation of Ruhemann's purple. []

A: Yes, different substrates can impact the visualization of this compound-processed stains. [] Thermal paper, for instance, presents unique challenges due to its heat-sensitive nature. Conventional porous substrate processing techniques involving heat can darken the paper, hindering visualization. []

A: this compound reactions are known to be influenced by temperature and humidity. [] For optimal results, specific temperature and humidity conditions are recommended during fingerprint development. []

A: Research suggests that cyanide can act as a catalyst in the reaction between this compound and a metal amino acid complex like [Cu(II)-Trp]+. [] This catalytic activity forms the basis for sensitive cyanide detection methods. [, ]

A: this compound's high sensitivity and selectivity in reacting with amino acids make it an excellent reagent for detecting latent fingerprints. [, , ] It's considered a universal reagent for fingerprints on paper due to its effectiveness in visualizing even trace amounts of amino acids present in sweat residue. []

A: Yes, several alternatives exist, including 1,2-indanedione (IND), 5-methylthiothis compound (5-MTN), DFO, and lawsone. [, , ] The choice of reagent depends on the specific substrate, desired sensitivity, and visualization method. [, , ]

A: Yes, QSAR models have been developed to explore the relationship between the structure of this compound derivatives and their reactivity with glycine, a model amino acid. [] These models help predict the reactivity of new this compound analogues for potential applications like fingerprint development. []

A: Computational studies utilizing frontier molecular orbital (FMO) analysis have revealed that the nucleophilic attack of glycine on this compound is more favorable than electrophilic attack. [] This insight helps understand the reaction mechanism and guide the design of more reactive this compound derivatives. []

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